molecular formula C₂₃H₂₃FNNaO₄ B1140792 Fluvastatin N-ethyl sodium CAS No. 93936-64-2

Fluvastatin N-ethyl sodium

Numéro de catalogue B1140792
Numéro CAS: 93936-64-2
Poids moléculaire: 419.42
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fluvastatin N-ethyl sodium is a compound with the molecular formula C23H23FNNaO4 . It is a derivative of fluvastatin, a member of the statin drug class, used to treat hypercholesterolemia and to prevent cardiovascular disease . Fluvastatin works by blocking the liver enzyme HMG-CoA reductase, which facilitates an important step in cholesterol synthesis .


Synthesis Analysis

The key step in the synthesis of fluvastatin is the enantioselective addition of diketene E to the aldehyde C mediated by the enantiopure Schiff base D and titanium isopropoxide .


Molecular Structure Analysis

The molecular structure of Fluvastatin N-ethyl sodium includes a sodium ion, an ethyl group, a fluorophenyl group, and an indolyl group . The compound has a molecular weight of 419.4 g/mol .

Applications De Recherche Scientifique

1. Pharmaceutics: Self-Microemulsifying Drug Delivery System (SMEDDS)

Summary of Application

Fluvastatin N-ethyl sodium has been utilized in the development of SMEDDS to enhance its bioavailability. Due to its high aqueous solubility and low permeability, it exhibits low oral bioavailability, which SMEDDS aims to improve .

Methods of Application

The formulation involved determining the solubility of Fluvastatin in various oils, selecting suitable surfactants and co-surfactants, and constructing pseudoternary phase diagrams. The optimized liquid SMEDDS (L-SMEDDS) was then converted into tablet form (T-SMEDDS) using a liquid loading technique .

Results/Outcomes

The developed SMEDDS showed potential in improving gastrointestinal stability and intestinal permeability of Fluvastatin, with the T-SMEDDS providing a promising approach for oral delivery of the drug .

2. Biochemistry: SIRT2 Inhibition

Summary of Application

Fluvastatin N-ethyl sodium has been identified as a potential SIRT2 inhibitor, which is significant due to SIRT2’s association with tumorigenesis and malignancies .

Methods of Application

The study utilized computational screening from the FDA database, followed by in vitro anti-cancer testing and enzyme binding inhibition experiments. Molecular docking and dynamics simulations were performed to understand the binding mode of Fluvastatin at the SIRT2 active site .

Results/Outcomes

Fluvastatin showed inhibitory activity against SIRT2, suggesting its potential as a lead compound for developing targeted SIRT2 inhibitors .

3. Clinical Research: Stability-Indicating Method

Summary of Application

A stability-indicating RP-HPLC method for estimating Fluvastatin sodium in bulk and tablet dosage form has been developed, ensuring the drug’s stability and quality during storage and use .

Methods of Application

The method used a Hypersil ODS C18 column with a specific mobile phase composition, flow rate, and UV detection parameters. The method was validated for stability, accuracy, precision, linearity, and selectivity .

Results/Outcomes

The method demonstrated high purity, precise retention time, and accurate statistical analysis, suitable for routine analysis of Fluvastatin in quality control laboratories .

4. Medicine: Cholesterol Lowering

Summary of Application

Fluvastatin N-ethyl sodium is widely used as a cholesterol-lowering agent, acting through the inhibition of HMG-CoA reductase, which is crucial in cholesterol biosynthesis .

Methods of Application

The drug is administered orally in capsule or tablet form, with dosages adjusted based on the patient’s response and cholesterol levels .

Results/Outcomes

Clinical trials have shown that Fluvastatin effectively lowers bad cholesterol (LDL-C) and fats (triglycerides) while increasing good cholesterol (HDL), reducing the risk of heart disease, stroke, and heart attack .

5. Biotechnology: Production and Applications of Statins

Summary of Application

Fluvastatin N-ethyl sodium is part of the statin drug class, which has been produced using biotechnological methods such as liquid submerged fermentation and solid-state fermentation .

Methods of Application

Production involves the cultivation of specific microorganisms like Aspergillus terreus under controlled conditions to synthesize the statin compounds .

Results/Outcomes

The biotechnological production of statins like Fluvastatin has led to successful cholesterol-lowering drugs that decrease the risk of heart attack or stroke .

6. Drug Development: Solid Lipid Nanoparticles (SLNPs)

Summary of Application

Fluvastatin N-ethyl sodium has been incorporated into solid lipid nanoparticles (SLNPs) to enhance its bioavailability and therapeutic efficacy .

Methods of Application

SLNPs were prepared using a nano-emulsion technique, with a factorial design approach for optimization. Characterization included X-ray diffraction, Fourier transform-infrared spectroscopy, and differential scanning calorimetry .

Results/Outcomes

Pharmacokinetic studies in rats showed significant improvement in the area under the curve (AUC) and mean residence time (MRT) of SLNPs compared to the pure drug, indicating enhanced bioavailability .

These applications demonstrate the versatility of Fluvastatin N-ethyl sodium in various scientific fields, contributing to advancements in drug delivery systems, biochemical research, clinical methods, medicine, biotechnology, and drug development. Each application leverages the compound’s unique properties to address specific challenges and improve therapeutic outcomes.

7. Chronopharmacology: Pulsatile Drug Delivery

Summary of Application

Fluvastatin N-ethyl sodium has been explored for its use in pulsatile drug delivery systems, which aim to release drugs based on the circadian rhythm of cholesterol biosynthesis, potentially enhancing therapeutic efficacy .

Methods of Application

The pulsatile system was designed using formaldehyde-treated capsule bodies filled with microspheres prepared by emulsion solvent evaporation technique. A hydrogel plug was used to control the timing of drug release, with the system coated with cellulose acetate phthalate to ensure consistent gastric emptying .

Results/Outcomes

The system successfully delayed drug release, targeting early morning hours when cholesterol synthesis peaks, demonstrating the potential for chronotherapeutic treatment of cardiovascular diseases .

8. Molecular Modeling: SIRT2 Inhibitor Screening

Summary of Application

Fluvastatin N-ethyl sodium has been identified as a potential inhibitor of SIRT2, a protein associated with cancer progression, through a combination of computational screening and in vitro experiments .

Methods of Application

The study involved virtual screening from the FDA database, in vitro anti-cancer testing, enzyme binding inhibition experiments, and molecular docking and dynamics simulations to assess the interaction with SIRT2 .

Results/Outcomes

The compound exhibited inhibitory activity against SIRT2, suggesting its potential as a lead compound for developing targeted cancer therapies .

Safety And Hazards

When handling Fluvastatin N-ethyl sodium, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

Orientations Futures

Fluvastatin is currently indicated for hypercholesterolemia and mixed dyslipidemia to decrease the amount of total cholesterol in the blood. It is used in combination with a low-fat diet, a weight-loss program, and exercise to reduce the risk of heart attack and stroke in people who have heart disease or are at risk of developing heart disease . Future research may focus on expanding its indications and improving its efficacy and safety profile.

Propriétés

IUPAC Name

sodium;(E,3R,5S)-7-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FNO4.Na/c1-2-25-20-6-4-3-5-19(20)23(15-7-9-16(24)10-8-15)21(25)12-11-17(26)13-18(27)14-22(28)29;/h3-12,17-18,26-27H,2,13-14H2,1H3,(H,28,29);/q;+1/p-1/b12-11+;/t17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBBQAQDAUENCT-HDPLEABFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FNNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluvastatin N-ethyl sodium

CAS RN

93936-64-2
Record name Fluvastatin N-ethyl sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093936642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUVASTATIN N-ETHYL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92B8U56717
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.